Cas no 21203-68-9 (2-methyl-5-nitro-pyridine)
2-methyl-5-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-nitropyridine
- 5-Nitro-2-picoline
- 2,5-methylnitropyridine
- 2-methyl-5-nitro-pyridine
- 4-Methoxypyridine
- 5-nitro-2-methylpyridine
- 5-nitropicoline
- Pyridine,2-methyl-5-nitro
- Pyridine, 2-methyl-5-nitro-
- PubChem6699
- 2-methyl-5-nitro pyridine
- Pyridine, 2-methyl-5-nitro
- KSC494I9P
- PYR124
- Jsp004331
- USZINSZJSVMICC-UHFFFAOYSA-N
- BCP27124
- EBD14728
- STL555063
- BBL101267
- FC0280
- WT1480
- SBB055701
- VP13633
- RP01143
- HP11
-
- MDL: MFCD04114179
- Inchi: 1S/C6H6N2O2/c1-5-2-3-6(4-7-5)8(9)10/h2-4H,1H3
- InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C)C=C1)=O
Computed Properties
- Exact Mass: 138.04300
- Monoisotopic Mass: 138.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 58.7
Experimental Properties
- Density: 1.246
- Melting Point: 107.0 to 112.0 deg-C
- Boiling Point: 238℃ at 760 mmHg
- Flash Point: 97.2℃
- Refractive Index: 1.558
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 58.71000
- LogP: 1.82140
2-methyl-5-nitro-pyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
2-methyl-5-nitro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-5-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02847-500g |
2-methyl-5-nitropyridine |
21203-68-9 | 95% | 500g |
$350 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M814174-25g |
2-Methyl-5-nitropyridine |
21203-68-9 | 96% | 25g |
301.00 | 2021-05-17 | |
| Matrix Scientific | 073425-1g |
2-Methyl-5-nitropyridine, 95+% |
21203-68-9 | 95+% | 1g |
$105.00 | 2023-09-08 | |
| Matrix Scientific | 073425-5g |
2-Methyl-5-nitropyridine, 95+% |
21203-68-9 | 95+% | 5g |
$280.00 | 2023-09-08 | |
| Matrix Scientific | 073425-10g |
2-Methyl-5-nitropyridine, 95+% |
21203-68-9 | 95+% | 10g |
$393.00 | 2023-09-08 | |
| TRC | M328280-250mg |
2-Methyl-5-nitropyridine |
21203-68-9 | 250mg |
$110.00 | 2023-05-17 | ||
| TRC | M328280-1 g |
2-Methyl-5-nitropyridine |
21203-68-9 | 1g |
110.00 | 2021-07-28 | ||
| TRC | M328280-5 g |
2-Methyl-5-nitropyridine |
21203-68-9 | 5g |
305.00 | 2021-07-28 | ||
| ChemScence | CS-W003158-25g |
2-Methyl-5-nitropyridine |
21203-68-9 | 98.16% | 25g |
$45.0 | 2022-04-27 | |
| ChemScence | CS-W003158-100g |
2-Methyl-5-nitropyridine |
21203-68-9 | 98.16% | 100g |
$148.0 | 2022-04-27 |
2-methyl-5-nitro-pyridine Suppliers
2-methyl-5-nitro-pyridine Related Literature
-
Weibing Dong,Yue Guan,Dejing Shang RSC Adv. 2016 6 21662
-
2. Reductive acylation of 5-nitropyridines with anhydrides of acetic, phthalic, and succinic acidsG. H. Cooper,R. L. Rickard J. Chem. Soc. C 1971 3257
-
3. Internuclear cyclisation. Part XI. The synthesis of ind-N-methyl-α- carbolinesR. A. Abramovitch,D. H. Hey,R. D. Mulley J. Chem. Soc. 1954 4263
-
Alan R. Katritzky,Eric F. V. Scriven,Suman Majumder,Rena G. Akhmedova,Anatoliy V. Vakulenko,Novruz G. Akhmedov,Ramiah Murugan,Khalil A. Abboud Org. Biomol. Chem. 2005 3 538
-
Wei Wang,Zhaoliang Qin,Xinhui Zhang,Wanxiang Zhao,Wen Yang Org. Biomol. Chem. 2023 21 4304
Additional information on 2-methyl-5-nitro-pyridine
Introduction to 2-methyl-5-nitro-pyridine (CAS No. 21203-68-9)
2-methyl-5-nitro-pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 21203-68-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of a methyl group at the 2-position and a nitro group at the 5-position introduces unique electronic and steric properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural features of 2-methyl-5-nitro-pyridine contribute to its reactivity and functionality. The nitro group, a strong electron-withdrawing substituent, influences the electronic properties of the ring, enhancing its ability to participate in nucleophilic substitution reactions. This characteristic is particularly useful in medicinal chemistry, where such transformations are often employed to construct more complex molecular architectures. Additionally, the methyl group at the 2-position provides steric hindrance and can influence the orientation of functional groups during subsequent chemical modifications.
In recent years, 2-methyl-5-nitro-pyridine has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its utility extends to the development of agrochemicals, dyes, and specialty chemicals, reflecting its broad applicability beyond pharmaceuticals. The compound’s ability to serve as a precursor for more complex molecules has made it a subject of interest in industrial and academic research settings alike.
One of the most compelling aspects of 2-methyl-5-nitro-pyridine is its role in drug discovery. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting diverse disease pathways. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The nitro group can be further functionalized through reduction or diazotization reactions, leading to compounds with enhanced biological activity. These transformations highlight the compound’s versatility as a synthetic scaffold.
Recent advancements in computational chemistry have further enhanced the understanding of 2-methyl-5-nitro-pyridine’s reactivity. Molecular modeling studies have provided insights into how the electronic distribution around the ring influences its interaction with biological targets. Such insights are crucial for designing more effective drug candidates with improved pharmacokinetic profiles. The integration of experimental data with computational methods has allowed researchers to predict and optimize the properties of derivatives derived from 2-methyl-5-nitro-pyridine, accelerating the drug development process.
The synthesis of 2-methyl-5-nitro-pyridine itself is another area of active research. Traditional methods involve nitration of pyridine derivatives followed by methylation at the appropriate position. However, recent studies have explored more efficient and environmentally friendly synthetic routes. For example, catalytic methods employing transition metals have been reported to improve yield and selectivity while reducing waste generation. These innovations align with broader trends in green chemistry, emphasizing sustainability in chemical manufacturing.
The biological activity of 2-methyl-5-nitro-pyridine has also been explored in detail. Preclinical studies have demonstrated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitro group’s ability to engage in hydrogen bonding and π-stacking interactions with biological targets makes it an attractive feature for drug design. Furthermore, structural analogs derived from this compound have shown promise in modulating enzyme activity and receptor binding affinity.
Industrial applications of 2-methyl-5-nitro-pyridine extend beyond pharmaceuticals. In agrochemical research, derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The structural motifs present in 2-methyl-5-nitro-pyridine allow for modifications that enhance crop protection efficacy while minimizing environmental impact. Such applications underscore the compound’s importance as a building block for sustainable agricultural solutions.
Future directions in the study of 2-methyl-5-nitro-pyridine include exploring its role in materials science. Researchers are investigating how its electronic properties can be harnessed in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The nitro group’s ability to modulate charge transport makes this compound a candidate for developing novel functional materials with enhanced performance characteristics.
In conclusion, 2-methyl-5-nitro-pyridine (CAS No. 21203-68-9) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its structural features enable diverse synthetic transformations, making it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of innovation in chemical biology and industrial chemistry.
21203-68-9 (2-methyl-5-nitro-pyridine) Related Products
- 63585-69-3(2-Methyl-3-nitropyridine hydrochloride)
- 18699-87-1(2-methyl-3-nitro-pyridine)
- 15513-52-7(2,6-Dimethyl-3-nitropyridine)
- 13508-96-8(2-methyl-4-nitro-pyridine)
- 100367-55-3(5-nitropyridine-2-carbonitrile)
- 119836-85-0(2-ethenyl-5-nitro-Pyridine)
- 51984-61-3(2-Methyl-5-nitropyridin-3-amine)
- 31557-73-0(2-ethyl-5-nitro-pyridine)
- 35969-75-6(5-nitropyridine-2-carbaldehyde)
- 36625-57-7((5-Nitropyridin-2-yl)methanol)